![molecular formula C22H26N6O3S B2926426 7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 872627-88-8](/img/structure/B2926426.png)
7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O3S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Activity Research
- A study by Chłoń-Rzepa et al. (2004) investigated the synthesis of derivatives similar to the specified compound and their cardiovascular activity. Specifically, compounds were tested for electrocardiographic, antiarrhythmic, and hypotensive activity, revealing prophylactic antiarrhythmic activity in experimentally induced arrhythmia for certain derivatives (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
- Karczmarzyk et al. (1995) provided an analysis of the molecular structure of a similar compound, detailing its geometry and conformation. This study contributes to understanding the structural aspects of such compounds in a scientific context (Karczmarzyk et al., 1995).
Psychotropic Activity Potential
- Research by Chłoń-Rzepa et al. (2013) on related 8-aminoalkyl derivatives of purine-2,6-dione demonstrated potential psychotropic activity. These compounds were evaluated for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating their relevance in studying antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Chemical Synthesis and Transformation Studies
- Saito et al. (1997) explored the synthesis of novel compounds as models for saframycins, demonstrating the chemical versatility and potential applications of similar compounds in medicinal chemistry (Saito et al., 1997).
Antiviral Activity Research
- Wang et al. (2013) isolated new diketopiperazine derivatives, including compounds similar to the one , from marine-derived actinomycete Streptomyces sp. These derivatives showed modest antiviral activity against influenza A (H1N1) virus (Wang et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinase (GRK)-2 and -5 . These are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with GRK-2 and -5, inhibiting their activity
Biochemical Pathways
The inhibition of GRK-2 and -5 affects various biochemical pathways. GRKs play a crucial role in the regulation of receptor trafficking and signaling . By inhibiting these kinases, the compound can potentially alter these pathways, leading to downstream effects that could be therapeutically beneficial.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with GRK-2 and -5. By inhibiting these kinases, the compound could potentially modulate receptor trafficking and signaling, leading to changes at the cellular level . .
Properties
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3S/c1-14(13-32-22-23-15-8-4-5-9-16(15)31-22)12-28-17-18(26(2)21(30)25-19(17)29)24-20(28)27-10-6-3-7-11-27/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3,(H,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBKYXOEUGRDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2926343.png)
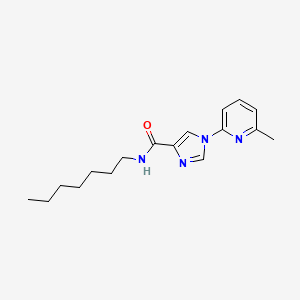
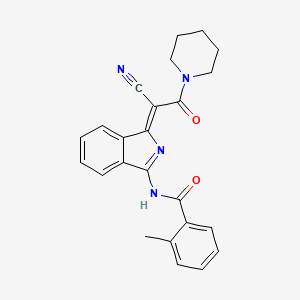
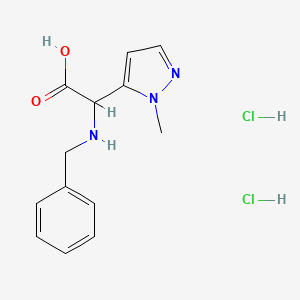

![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2926354.png)
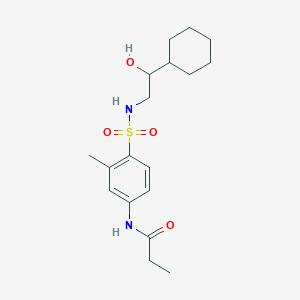
![1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2926357.png)
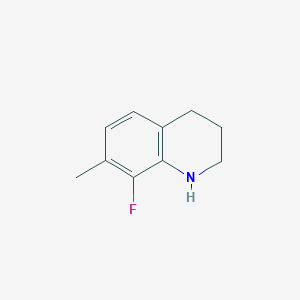
methanone O-isopropyloxime](/img/structure/B2926360.png)
![2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2926362.png)
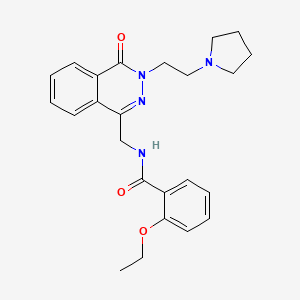
![2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B2926365.png)
![5-(2,4-dichlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2926366.png)
